molecular formula C14H12N4S B1269358 4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol CAS No. 129119-80-8

4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

Cat. No. B1269358
CAS RN: 129119-80-8
M. Wt: 268.34 g/mol
InChI Key: PXHPPVLWNLIWNR-UHFFFAOYSA-N
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Description

“4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol” is a compound that belongs to the class of 1,2,4-triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in the literature . For instance, 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole were synthesized . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles, including “4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol”, involves a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

1,2,4-Triazole derivatives, including “4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol”, have been found to exhibit various chemical reactions. For instance, 1H-1,2,4-Triazole-3-thiol undergoes regioselective S-alkylation to form a series of S-substituted derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol” include a molecular weight of 178.22 . The compound has a melting point of 321-322°C .

Scientific Research Applications

Metal-Organic Frameworks

This compound has been used in the synthesis of metal-organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a kind of porous material with potential applications in gas storage, separation, and catalysis .

Synthesis of Metal Complexes

The compound has been used in the synthesis of metal complexes . These complexes have been structurally characterized by single-crystal X-ray diffraction . Metal complexes have a wide range of applications in areas such as catalysis, materials science, and medicine .

Pharmacological Potentials

Triazole compounds, which include “4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol”, show versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors . This makes them useful in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

Antifungal Drugs

Triazole nucleus is present in a number of drug classes such as antifungal drugs . The commercially available triazole-containing drugs include fluconazole and voriconazole .

Antidepressant Drugs

Triazole nucleus is also present in antidepressant drugs such as trazodone and nefazodone .

Anticancer Activity

A novel series of derivatives of the compound was designed, synthesized, and evaluated for its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines . These include MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cancerous tissues of the cervix uteri) .

Mechanism of Action

Target of Action

The primary targets of 4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol are the enzymes alpha-amylase and alpha-glucosidase . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus influencing blood sugar levels.

Mode of Action

The compound interacts with its targets by inhibiting their activity. It binds to the active sites of alpha-amylase and alpha-glucosidase, preventing them from catalyzing the breakdown of complex carbohydrates into glucose .

Biochemical Pathways

By inhibiting alpha-amylase and alpha-glucosidase, the compound affects the carbohydrate digestion pathway. This results in a slower release of glucose into the bloodstream, which can help manage blood sugar levels, particularly beneficial for individuals with diabetes .

Result of Action

The inhibition of alpha-amylase and alpha-glucosidase by 4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol leads to a reduction in the rate of carbohydrate digestion. This results in a slower and more controlled release of glucose into the bloodstream, helping to maintain stable blood sugar levels .

Future Directions

The future directions for “4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol” and similar compounds involve further exploration of their biological activities and potential applications in medicinal chemistry. For instance, the development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Therefore, the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues are of significant interest .

properties

IUPAC Name

4-benzyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c19-14-17-16-13(12-7-4-8-15-9-12)18(14)10-11-5-2-1-3-6-11/h1-9H,10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHPPVLWNLIWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349864
Record name 4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129119-80-8
Record name 2,4-Dihydro-4-(phenylmethyl)-5-(3-pyridinyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129119-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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